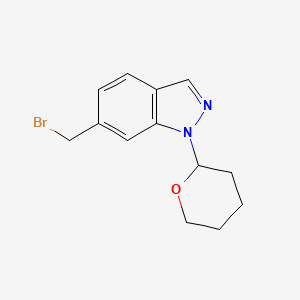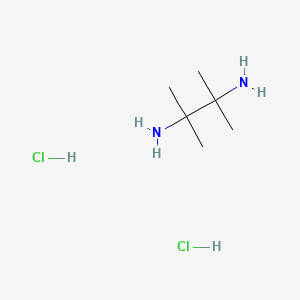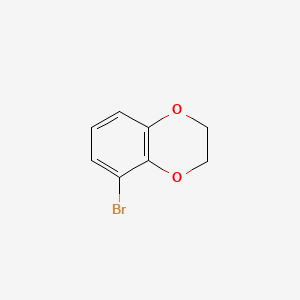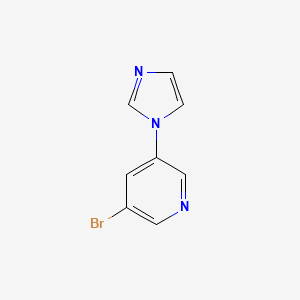![molecular formula C6H9NO2 B1288235 3-Azabicyclo[3.1.0]hexan-1-carbonsäure CAS No. 63618-04-2](/img/structure/B1288235.png)
3-Azabicyclo[3.1.0]hexan-1-carbonsäure
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various pharmaceutical agents. The compound is characterized by a three-membered ring fused to a six-membered ring, with a carboxylic acid functional group attached, which can be further modified to create a wide range of derivatives with potential biological activity .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been approached through various methods. A photochemical synthesis utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed, providing a rapid two-step process for creating substituted 3-azabicyclo[3.2.0]heptanes . Another method involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid through simple reaction condition adjustments . Additionally, a three-component reaction has been described for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness and efficiency of the process . Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been achieved using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions . Lastly, the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom has been utilized to synthesize a variety of 3-azabicyclo[3.1.0]hexanes .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives has been elucidated through various analytical techniques, including X-ray crystallography. The studies have revealed a common boat conformation for the bicyclic skeleton, with substituents such as the N-benzyl group occupying equatorial positions on the heterocycle . These structural insights are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexane derivatives have been shown to participate in a range of chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For instance, the [2+2]-photochemical cyclization is a key reaction for constructing the bicyclic core . Electrophilic addition, rearrangement, and reductive cyclopropanation are other reactions that have been employed to synthesize and modify these compounds . The ability to perform cross-coupling reactions, such as Suzuki-Miyaura and Chan-Evans-Lam couplings, further expands the versatility of these bicyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their unique bicyclic structure and the substituents attached to it. These properties are critical for the compounds' solubility, stability, and reactivity, which in turn affect their potential as drug candidates. The synthesis methods developed aim to optimize these properties by introducing various functional groups, such as carboxylic acids, amines, and alcohols, which can enhance the compounds' interaction with biological systems and improve their pharmacokinetic profiles .
Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten
Die Verbindung wird bei der Synthese ihrer Derivate über eine palladiumkatalysierte Cyclopropanierung von Maleimiden mit N-Tosylhydrazonen verwendet . Dieser Prozess liefert ein breites Spektrum an 3-Azabicyclo[3.1.0]hexanderivaten in hohen Ausbeuten und Diastereoselektivitäten .
Pharmazeutische Zwischenprodukte
3-Azabicyclo[3.1.0]hexane sind Schlüsselfunktionen in einer Vielzahl von biologisch aktiven Naturprodukten, Arzneimitteln und Agrochemikalien . Sie sind wertvolle pharmazeutische Zwischenprodukte .
Opioid-Rezeptor-Antagonist
Eine der Anwendungen von 3-Azabicyclo[3.1.0]hexanderivaten ist als potenter μ-Opioid-Rezeptor-Antagonist zur Behandlung von Pruritus .
Ketohexokinase-Inhibitor
Eine weitere Anwendung ist als Ketohexokinase (KHK)-Inhibitor zur Behandlung von nicht-alkoholischer Fettlebererkrankung (NAFLD) .
Muskarinischer Rezeptor-Antagonist
Die Verbindung wird auch als muskarinischer Rezeptor-Antagonist eingesetzt .
T-Typ-Kalziumkanal-Inhibitor
Er dient als T-Typ-Kalziumkanal-Inhibitor .
Synthese fluorierter Verbindungen
Erstmals wurde eine praktische Synthese von CHF2-substituierten 3-Azabicyclo[3.1.0]hexanen entwickelt . Der Schlüsselschritt war die photochemische Zersetzung von CHF2-substituierten Pyrazolinen .
Bioaktive Verbindungen
Das 3-Azabicyclo[3.1.0]hexyl-Ringsystem als konformationsbeschränktes bicyclisches Isoster für das Piperidin-Motiv zeigt vielfältige biologische Aktivitäten und ein großes Potenzial in der pharmazeutischen Industrie .
Safety and Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Wirkmechanismus
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in various natural and synthetic biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
The mode of action of 3-ABH derivatives is diverse, depending on the specific derivative and its target. For example, in the case of 1-aryl-substituted 3-ABHs, they inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing their effects .
Biochemical Pathways
The biochemical pathways affected by 3-ABH derivatives are also diverse. For instance, protease inhibitors based on structurally related pseudopeptides show antiviral properties . These inhibitors can be used in the anti-hepatitis C therapy and for the treatment of COVID-19 patients .
Pharmacokinetics
The pharmacokinetics of 3-ABH derivatives can vary. For example, all the compounds showed strong binding to plasma proteins (PPB, more than 97%) and high human intestinal absorption values (HIA, 95.5–96.7%), while Caco-2 cell permeability ranged from 23.9 to 48.3 nm/s .
Result of Action
The result of the action of 3-ABH derivatives can be seen at the molecular and cellular level. For instance, protease inhibitors based on structurally related pseudopeptides show antiviral properties . They inhibit the replication of viruses, thereby reducing the viral load in the body .
Eigenschaften
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(6)2-7-3-6/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIIAWMFVLXMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262782 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63618-04-2 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63618-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What innovative synthetic approach is described in the research for producing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid?
A1: The research presents a modified Reformatsky reaction as a novel method for synthesizing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [, ]. This method offers a potential alternative to traditional synthetic routes.
Q2: The papers mention a stereoselective electrocatalytic cyclization process. What is the significance of this process in synthesizing specific isomers of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives?
A2: The research highlights the use of stereoselective electrocatalytic cyclization to synthesize specific isomers of 6-substituted (1R,5R,6R)*-4,4-dialkoxy-5-cyano-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid esters from 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters [, ]. This method provides control over the stereochemistry of the final product, which is crucial for potential biological applications where specific isomers may exhibit desired activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B1288156.png)










![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)
